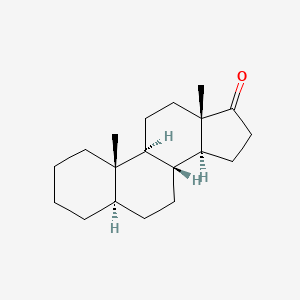

Androst-5-ene-3,17-dione

Übersicht

Beschreibung

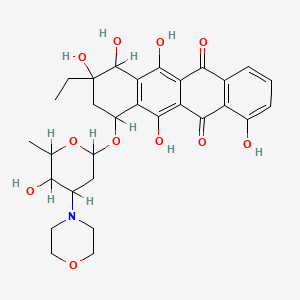

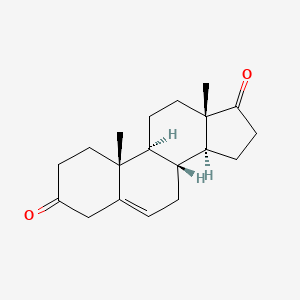

5-Androstenedione, also known as androst-5-ene-3,17-dione, is a steroid hormone and a prohormone of testosterone. It is structurally similar to 4-androstenedione, differing only in the position of a carbon-carbon double bond. This compound is naturally produced in the body by the adrenal glands and gonads and serves as a precursor to both testosterone and estrone .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 5-Androstenedion beinhaltet typischerweise die Oxidation von Dehydroepiandrosteron (DHEA). Ein übliches Verfahren beinhaltet die Verwendung von Oxidationsmitteln wie Chromtrioxid (CrO3) in Essigsäure. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und spezifische pH-Werte, um die selektive Bildung von 5-Androstenedion sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Androstenedion verwendet oft mikrobielle Transformationsprozesse. Spezifische Bakterien- oder Pilzstämme werden verwendet, um pflanzliche Sterole durch eine Reihe von Biotransformationsschritten in 5-Androstenedion umzuwandeln. Dieses Verfahren wird wegen seiner Effizienz und Kosteneffizienz bei der großtechnischen Produktion bevorzugt.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Androstenedion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in andere Steroide wie Testosteron.

Reduktion: Bildung von 5-Androstenediol.

Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen im Steroidgerüst.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Chromtrioxid (CrO3), Kaliumpermanganat (KMnO4).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Katalysatoren: Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.

Hauptsächlich gebildete Produkte

Testosteron: Durch Oxidation.

5-Androstenediol: Durch Reduktion.

Verschiedene substituierte Steroide: Durch Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

5-Androstenedion hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Vorstufe bei der Synthese verschiedener Steroide verwendet.

Biologie: Studien über seine Rolle in der Steroidogenese und Hormonregulation.

Medizin: Untersucht für seine potenziellen therapeutischen Anwendungen in der Hormonersatztherapie und der Behandlung bestimmter endokriner Erkrankungen.

Industrie: Verwendung bei der Herstellung von steroidbasierten Arzneimitteln und Nahrungsergänzungsmitteln.

5. Wirkmechanismus

5-Androstenedion entfaltet seine Wirkungen hauptsächlich durch seine Umwandlung in Testosteron und Östron. Das Enzym 17β-Hydroxysteroid-Dehydrogenase katalysiert die Reduktion von 5-Androstenedion zu Testosteron, das dann an Androgenrezeptoren bindet, um seine biologischen Wirkungen zu entfalten. Ebenso wandelt Aromatase 5-Androstenedion in Östron um, das dann in Östradiol umgewandelt werden kann und an Östrogenrezeptoren bindet.

Wirkmechanismus

5-Androstenedione exerts its effects primarily through its conversion to testosterone and estrone. The enzyme 17β-hydroxysteroid dehydrogenase catalyzes the reduction of 5-androstenedione to testosterone, which then binds to androgen receptors to exert its biological effects. Similarly, aromatase converts 5-androstenedione to estrone, which can then be converted to estradiol and bind to estrogen receptors.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Androstenedion: Unterscheidet sich nur in der Position der Doppelbindung.

Dehydroepiandrosteron (DHEA): Eine Vorstufe sowohl von 5-Androstenedion als auch von 4-Androstenedion.

Testosteron: Das primäre Androgenhormon, das aus 5-Androstenedion gewonnen wird.

Einzigartigkeit

5-Androstenedion ist einzigartig in seiner spezifischen Rolle als Prohormon sowohl für Testosteron als auch für Östron. Sein struktureller Unterschied zu 4-Androstenedion, obwohl subtil, führt zu unterschiedlichen Stoffwechselwegen und biologischen Wirkungen. Dies macht es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen.

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-16H,4-11H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGZFRITSMYKRH-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862217 | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-36-8 | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEE11L5C3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | androst-5-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

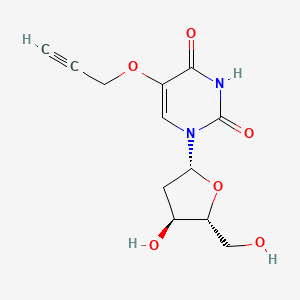

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)

![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)